molecular formula C17H17N3OS2 B2802909 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1797671-87-4

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2802909
CAS RN: 1797671-87-4
M. Wt: 343.46
InChI Key: AOYUQBQNMJTRTC-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H17N3OS2 and its molecular weight is 343.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Green Approach to Synthesis : Researchers have developed green methodologies for synthesizing thiophenyl pyrazoles and isoxazoles, which show significant antibacterial and antifungal activities. These compounds were synthesized adopting a 1,3-dipolar cycloaddition methodology, demonstrating potential in developing antimicrobial agents (Sowmya et al., 2018).

Crystal Structure Analysis

Crystal Structure Determination : The crystal structure of compounds similar to the one has been determined through single-crystal X-ray diffraction studies. This structural analysis aids in understanding the molecular conformation and potential interaction mechanisms with biological targets (Prabhuswamy et al., 2016).

Antidepressant Potential

Molecular Docking Studies : Novel antidepressant molecules featuring the thiophene and pyrazole backbone have been investigated through molecular docking studies. These studies suggest that certain molecules show good binding affinity towards monoamine oxidase inhibitors, indicating their potential as antidepressant agents (Mathew et al., 2016).

Antitumor Agents

Synthesis and Antitumor Evaluation : New bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities. Compounds exhibited promising activities against hepatocellular carcinoma cell lines, underscoring the potential therapeutic applications of thiophene derivatives in cancer treatment (Gomha et al., 2016).

Computational Studies and NLO Properties

Computational and Nonlinear Optical Studies : The synthesis of thiophene-based compounds and their electronic and nonlinear optical properties have been explored through density functional theory (DFT) calculations. These studies highlight the potential of thiophene derivatives in electronic applications due to their favorable electronic structures and NLO properties (Ahmad et al., 2021).

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c21-17(13-5-9-22-11-13)18-6-7-20-15(12-3-4-12)10-14(19-20)16-2-1-8-23-16/h1-2,5,8-12H,3-4,6-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYUQBQNMJTRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

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